molecular formula C16H13N B1619607 7-Methyl-2-phenylquinoline CAS No. 27356-39-4

7-Methyl-2-phenylquinoline

Cat. No.: B1619607
CAS No.: 27356-39-4
M. Wt: 219.28 g/mol
InChI Key: MXYQBWLLLVCZLN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline derivatives with different functional groups .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-2-phenylquinoline’s unique combination of a methyl group at the 7th position and a phenyl group at the 2nd position imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Biological Activity

7-Methyl-2-phenylquinoline (7M2PQ) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H13NC_{17}H_{13}N and features a quinoline structure characterized by a fused benzene and pyridine ring. The presence of the methyl group at position 7 and a phenyl group at position 2 contributes to its unique chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that 7M2PQ exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy similar to known antibiotics. In a study evaluating its antimicrobial potential, 7M2PQ showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

2. Anticancer Properties

7M2PQ has also been investigated for its anticancer effects. It acts as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression related to cell cycle and apoptosis. In vitro studies have shown that treatment with 7M2PQ leads to cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer.

3. Neuroprotective Effects

The compound has shown promise as a neuroprotective agent by inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. A study demonstrated that derivatives of quinoline, including 7M2PQ, could selectively inhibit nNOS with high potency, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

The biological activity of 7M2PQ can be attributed to its interaction with specific molecular targets:

  • Histone Deacetylase Inhibition : By binding to the active site of HDACs, it prevents the removal of acetyl groups from histones, leading to altered gene expression associated with cancer cell proliferation and survival.
  • nNOS Inhibition : The compound's structural features allow it to bind selectively to nNOS, reducing nitric oxide production that contributes to neurodegeneration .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several quinoline derivatives, including 7M2PQ. The results indicated that compounds with methyl and phenyl substitutions exhibited enhanced activity compared to their analogs without these groups. This highlights the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on breast cancer cell lines revealed that treatment with 7M2PQ resulted in a significant decrease in cell viability, with IC50 values around 12 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting its potential as an anticancer drug candidate.

Properties

IUPAC Name

7-methyl-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(17-16(14)11-12)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYQBWLLLVCZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301990
Record name 7-Methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27356-39-4
Record name 27356-39-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7-methylquinoline (1.63 g, 11.4 mmol) in dry THF (10 mL), cooled by ice/water, was added phenyllithium (1.9 M in cyclohexane/ether 70/30, 6.0 mL, 11.4 mmol) dropwise over 5 min. After 15 min, the cooling bath was removed, and the solution was stirred at ambient temperature for 5 h. The reaction was quenched by adding MeOH, and stirring was continued overnight. Water was added, the mixture was extracted with EtOAc (3×35 mL), and the combined extracts were dried over MgSO4. The drying agent was filtered off, and air was bubbled into the solution for 7 d. The solvent was evaporated; the residue was dissolved in warm (≈50° C.) EtOAc/hexanes and filtered warm. The filtrate was concentrated and dried in vacuo, giving the crude title compound that was used directly for the next step. A sample was purified further by chromatography on silica gel (Jones Flashmaster, eluting with hexanes:EtOAc 3:1→2:1→1:1). 1H NMR (CDCl3, 400 MHz): δ=2.58 (s, 3H), 7.31 (d, J=3.7 Hz, 1H), 7.36-7.49 (m, 1H), 7.52 (t, J=8.0 Hz, 2H), 7.72 (d, J=8.2 Hz, 1H), 7.82 (d, J=8.2 Hz, 1H), 7.96 (s, 1H), 8.16 (t, J=8.0 Hz, 2H). MS (ES+): m/z 220.3 (100) [MH+]. HPLC: tR=2.7 min (Platform II, nonpolar—5 min).
Quantity
1.63 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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10 mL
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solvent
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6 mL
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Synthesis routes and methods II

Procedure details

Additionally, 2-phenylquinoline-7-carbaldehyde could be prepared as follows: To a solution of (2-phenylquinolin-7-yl)methanol (75 mg, 0.319 mmol) in chloroform (1 mL) was added MnO2 (277 mg, 3.19 mmol). The mixture was stirred at rt for 20 h and filtered through a Celite pad. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel chromatography (1% MeOH in dichloromethane) to afford the title compound. 1H-NMR (CDCl3, 400 MHz) δ 7.50-7.59 (m, 3H), 7.95 (d, J=8.8 Hz, 1H), 8.04 (dd, J=2.4, 8.8 Hz, 2H), 8.19-8.22 (m, 2H), 8.31 (d, J=8.8 Hz, 1H), 8.69 (s, 1H), 10.26 (s, 1H). MS (ES+): m/z 234 [MH+]. HPLC: tR=3.59 min (OpenLynx, polar—5 min).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
277 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Additionally, 2-phenylquinoline-7-carbaldehyde could be prepared as follows: To a solution of(2-phenylquinolin-7-yl)methanol (75 mg, 0.319 mmol) in chloroform (1 mL) was added MnO2 (277 mg, 3.19 mmol). The mixture was stirred at rt for 20 h and filtered through a Celite pad. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel chromatography. (1% MeOH in dichloromethane) to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
of(2-phenylquinolin-7-yl)methanol
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
277 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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